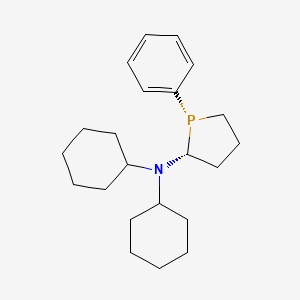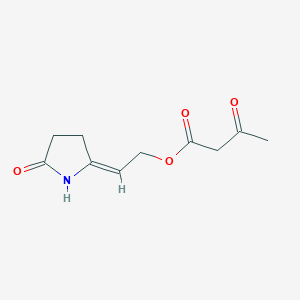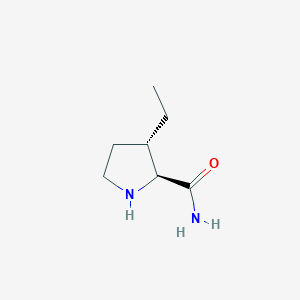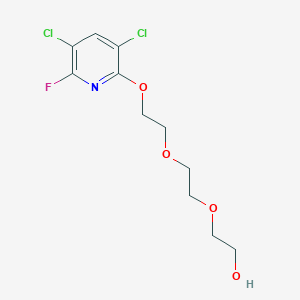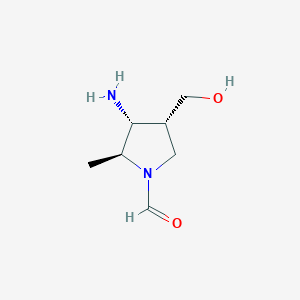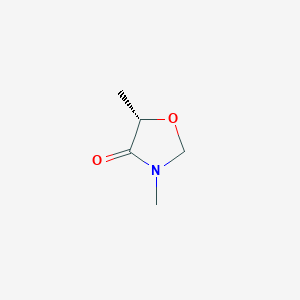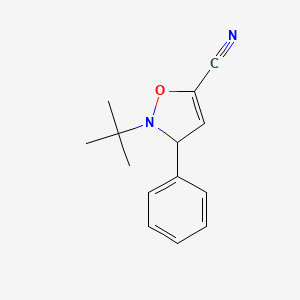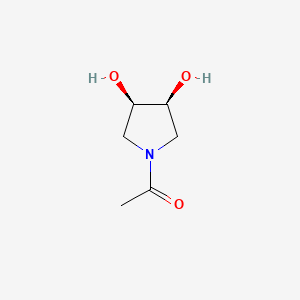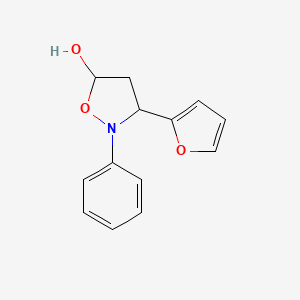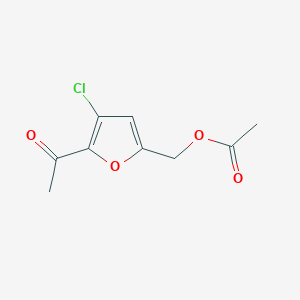
(5-Acetyl-4-chlorofuran-2-yl)methyl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Acetyl-4-chlorofuran-2-yl)methyl acetate typically involves the acetylation of 4-chlorofuran-2-ylmethanol. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine or triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product with high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to ensure maximum yield and efficiency. The purification process may include additional steps such as recrystallization and distillation to achieve the required purity standards .
化学反应分析
Types of Reactions
(5-Acetyl-4-chlorofuran-2-yl)methyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of alcohol derivatives.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol-substituted derivatives.
科学研究应用
(5-Acetyl-4-chlorofuran-2-yl)methyl acetate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (5-Acetyl-4-chlorofuran-2-yl)methyl acetate involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects .
相似化合物的比较
Similar Compounds
(5-Acetyl-4-chlorofuran-2-yl)methyl acetate: Unique due to its specific substitution pattern and functional groups.
4-Chlorofuran-2-ylmethanol: Lacks the acetyl group, leading to different chemical properties and reactivity.
5-Acetylfuran-2-ylmethyl acetate: Similar structure but without the chlorine atom, resulting in different biological activities.
Uniqueness
This compound is unique due to the presence of both acetyl and chlorine substituents on the furan ring. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications .
属性
CAS 编号 |
96328-19-7 |
|---|---|
分子式 |
C9H9ClO4 |
分子量 |
216.62 g/mol |
IUPAC 名称 |
(5-acetyl-4-chlorofuran-2-yl)methyl acetate |
InChI |
InChI=1S/C9H9ClO4/c1-5(11)9-8(10)3-7(14-9)4-13-6(2)12/h3H,4H2,1-2H3 |
InChI 键 |
WHDMCHMZRKQHCL-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=C(C=C(O1)COC(=O)C)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N,N-dimethyl-4-[methyl-[2-[2-(2-phenylphenyl)phenyl]phenyl]phosphoryl]aniline](/img/structure/B12890819.png)
![(1S,2S,4R,7S)-4-amino-7-benzyl-4-ethyl-2-hydroxy-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecane-5,8-dione](/img/structure/B12890824.png)
![Sodium (R)-2-hydroxy-2-(8-(hydroxymethyl)-9-oxo-9,11-dihydroindolizino[1,2-b]quinolin-7-yl)butanoate](/img/structure/B12890830.png)
